molecular formula C24H23NO3S B452679 METHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE

METHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B452679
M. Wt: 405.5g/mol
InChI Key: JIMLAHXDHPKUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a biphenyl group, a cyclopentane ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbiphenyl: Shares the biphenyl structure but lacks the thiophene and cyclopentane moieties.

    Thiophene-3-carboxylate derivatives: Contain the thiophene ring but differ in the substituents attached to it.

Uniqueness

METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of biphenyl, cyclopentane, and thiophene structures. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C24H23NO3S

Molecular Weight

405.5g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H23NO3S/c1-28-24(27)21-20(15-29-23(21)25-22(26)19-9-5-6-10-19)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3,(H,25,26)

InChI Key

JIMLAHXDHPKUMV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCC4

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCC4

Origin of Product

United States

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